molecular formula C16H20N4O3 B12168492 N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B12168492
M. Wt: 316.35 g/mol
InChI Key: XETUWDIGGXEJMS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a combination of furan, pyridazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.

    Synthesis of the 6-methoxypyridazine intermediate: This can be achieved by reacting a pyridazine derivative with a methoxylating agent under controlled conditions.

    Coupling of intermediates: The furan-2-ylmethyl and 6-methoxypyridazine intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired piperidine-3-carboxamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperidine ring.

Major Products

    Oxidation: Furanones and other oxygenated furan derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Piperidine derivatives with various functional groups.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound can be used in biochemical assays to study its interaction with biological macromolecules.

    Materials Science: It may be investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1-(pyridazin-3-yl)piperidine-3-carboxamide: Lacks the methoxy group on the pyridazine ring.

    N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxylate: Has a carboxylate group instead of a carboxamide group.

Uniqueness

N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is unique due to the presence of the methoxy group on the pyridazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C16H20N4O3/c1-22-15-7-6-14(18-19-15)20-8-2-4-12(11-20)16(21)17-10-13-5-3-9-23-13/h3,5-7,9,12H,2,4,8,10-11H2,1H3,(H,17,21)

InChI Key

XETUWDIGGXEJMS-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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